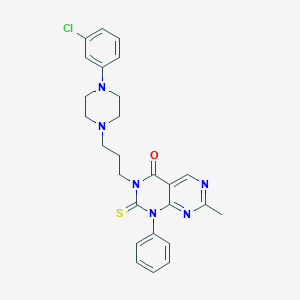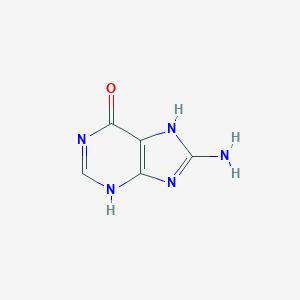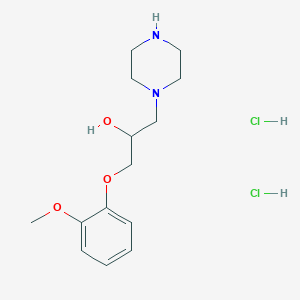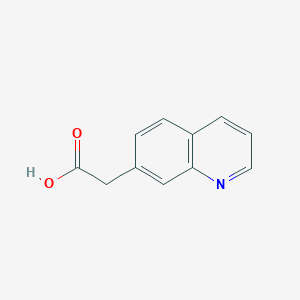
2-(キノリン-7-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-7-YL)acetic acid is a quinoline compound with the molecular formula C11H9NO2 . It is a type of heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, including 2-(Quinolin-7-YL)acetic acid, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 2-(Quinolin-7-YL)acetic acid can be found in databases like PubChem .Chemical Reactions Analysis
Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives involves various reactions, including transition metal-catalyzed reactions and green reaction protocols .作用機序
Target of Action
Quinoline derivatives are known to possess a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a broad range of biological activities
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
実験室実験の利点と制限
Quinaldic acid has several advantages for laboratory experiments, including its availability, low cost, and ease of synthesis. It is also a stable compound that can be stored for long periods without degradation. However, 2-(Quinolin-7-YL)acetic acid acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using 2-(Quinolin-7-YL)acetic acid acid.
将来の方向性
There are several future directions for research on 2-(Quinolin-7-YL)acetic acid acid, including:
1. Development of novel 2-(Quinolin-7-YL)acetic acid acid derivatives with enhanced biological and chemical properties.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and antitumor activities of 2-(Quinolin-7-YL)acetic acid acid.
3. Optimization of the synthesis of 2-(Quinolin-7-YL)acetic acid acid and its derivatives for industrial applications.
4. Exploration of the potential applications of 2-(Quinolin-7-YL)acetic acid acid in the development of new materials, such as MOFs and fluorescent dyes.
5. Development of new analytical methods using 2-(Quinolin-7-YL)acetic acid acid as a chelating agent or derivatizing agent.
Conclusion
In conclusion, 2-(Quinolin-7-YL)acetic acid acid is a versatile molecule with diverse biological and chemical properties that make it a promising candidate for scientific research. Its potential applications in medicinal chemistry, material science, and analytical chemistry make it an attractive target for further investigation. With continued research, 2-(Quinolin-7-YL)acetic acid acid and its derivatives may have significant implications for the development of new drugs, materials, and analytical methods.
合成法
Quinaldic acid can be synthesized through various methods, including the reaction of 7-chloroquinoline with sodium cyanide followed by hydrolysis, or the reaction of 2-chloroacetic acid with quinoline in the presence of a base. These methods have been optimized to obtain high yields of 2-(Quinolin-7-YL)acetic acid acid with good purity.
科学的研究の応用
医薬品化学
キノリンモチーフ、例えば2-(キノリン-7-イル)酢酸は、医薬品化学における様々な用途のために、多くの薬理学的に活性な複素環化合物に不可欠です . それらは、幅広い生物学的応答を持つことから、創薬プログラムにおける特権的な構造とみなされています .
抗癌活性
キノリン誘導体は抗癌活性において潜在的な可能性を示しています。 それらは、様々な種類の癌の治療における有効性について研究されています .
抗酸化活性
キノリン系化合物は抗酸化特性を示すことが実証されています。 これらの化合物は、身体の細胞に有害なフリーラジカルを中和することができます .
抗炎症活性
キノリン誘導体は、抗炎症特性を持っていることが発見されています。 それらは、炎症性疾患の治療に潜在的に使用できます .
抗マラリア活性
キノリンとその誘導体は、特に抗マラリア薬の分野において、新薬開発のための重要な複素環化合物クラスを形成しています .
抗結核活性
キノリン系化合物は、結核の治療において潜在的な可能性を示しています。 それらは、結核菌との闘いにおける有効性について研究されています <a aria-label="2: 6. Antituberculosis Activity" data-citationid="d83fef1d-beed-a56a-91d9-dd4b14db92d0-34" h="ID=SERP,5015.1" href="https://
特性
IUPAC Name |
2-quinolin-7-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYJNMLEZCCHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595512 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152149-07-0 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

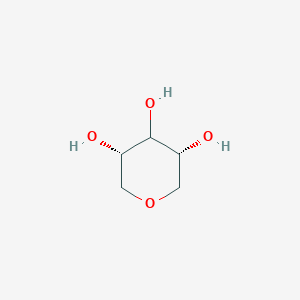
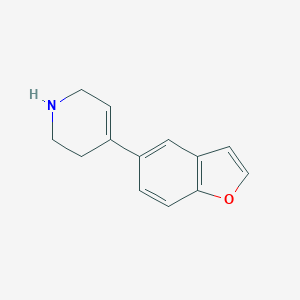
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
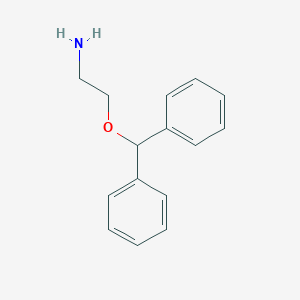
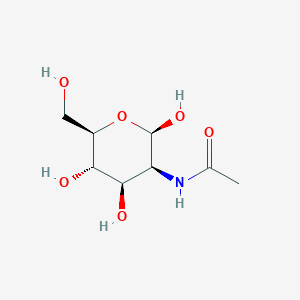
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
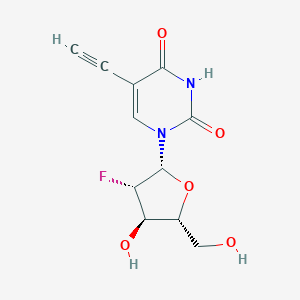
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
